molecular formula C18H23NO2 B2932280 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1788674-45-2

4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2932280
CAS No.: 1788674-45-2
M. Wt: 285.387
InChI Key: SXGKHAPZHJGNRE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is an organic compound that features a benzamide core with a tert-butyl group and a furan ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzamide core can interact with various enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[1-(furan-2-yl)propan-2-yl]benzamide: Similar structure but with the furan ring attached at a different position.

    4-tert-butyl-N-[1-(thiophen-3-yl)propan-2-yl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-tert-butyl-N-[1-(pyridin-3-yl)propan-2-yl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and material properties compared to its analogs .

Properties

IUPAC Name

4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13(11-14-9-10-21-12-14)19-17(20)15-5-7-16(8-6-15)18(2,3)4/h5-10,12-13H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGKHAPZHJGNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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